Disilazane, 1,1,1,3,3,3-hexamethyl-2-propyl-

Vue d'ensemble

Description

It is a colorless liquid with a boiling point of 126°C and a density of 0.78 g/cm³ at 20°C . This compound is widely used in various industrial and scientific applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,1,1,3,3,3-Hexamethyldisilazane can be synthesized through several methods. One common method involves the reaction of hexamethyldisilazane with chlorotrimethylsilane in the presence of a base such as sodium hydride. The reaction typically occurs at room temperature and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, 1,1,1,3,3,3-hexamethyldisilazane is produced on a larger scale using similar synthetic routes. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is then purified through distillation and other separation techniques to meet the required specifications for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

1,1,1,3,3,3-Hexamethyldisilazane undergoes several types of chemical reactions, including:

Silylation Reactions: It is commonly used as a silylating agent to introduce trimethylsilyl groups into various organic molecules.

Deprotonation Reactions: The compound can act as a base and undergo deprotonation reactions to form corresponding anions.

Common Reagents and Conditions

Silylation Reactions: These reactions typically involve the use of 1,1,1,3,3,3-hexamethyldisilazane in the presence of a catalyst such as imidazole or pyridine.

Deprotonation Reactions: These reactions often require the presence of a strong base such as sodium hydride or lithium diisopropylamide (LDA) to facilitate the deprotonation process.

Major Products Formed

Silylation Reactions: The major products formed from these reactions are trimethylsilyl derivatives of the target molecules.

Deprotonation Reactions: The major products are the corresponding anions of the deprotonated molecules.

Applications De Recherche Scientifique

Applications in Organic Synthesis

Silylation Agent

HMDS is primarily used as a silylating agent in organic synthesis. It facilitates the trimethylsilylation of alcohols, amines, and carboxylic acids, which protects these functional groups during chemical reactions. This protection is crucial for synthesizing complex organic molecules without unwanted side reactions .

Solvent and Reaction Medium

In addition to its role as a silylating agent, HMDS serves as a solvent in organic synthesis and organometallic chemistry. Its low cost and high vapor pressure make it an attractive option for various synthetic pathways .

Applications in Semiconductor Manufacturing

Chemical Vapor Deposition (CVD)

HMDS is widely used as a precursor in chemical vapor deposition processes. It is preferred over more hazardous alternatives due to its stability and ease of handling. In CVD, HMDS contributes to the formation of silicon nitride (SiN) films, which are essential for semiconductor devices .

Adhesion Promoter

In photolithography processes within semiconductor manufacturing, HMDS acts as an adhesion promoter for photoresists. This property enhances the quality of the lithographic patterning on silicon wafers .

Applications in Analytical Chemistry

Gas Chromatography-Mass Spectrometry (GC-MS)

In analytical chemistry, HMDS is employed to enhance the detectability of polar compounds during pyrolysis gas chromatography-mass spectrometry (Py-GC-MS). By converting polar functional groups into more volatile silylated derivatives, HMDS improves the analysis of complex mixtures .

Sample Preparation

HMDS can also be utilized as an alternative to critical point drying in electron microscopy sample preparation. This application is particularly valuable for preserving delicate biological specimens without introducing artifacts .

Case Study 1: Pharmaceutical Synthesis

In pharmaceutical chemistry, HMDS has been effectively used to protect amino acids during the synthesis of cephalosporin antibiotics. The silylation process allows for selective reactions that lead to higher yields and purities of the desired products .

Case Study 2: Semiconductor Fabrication

A study demonstrated that using HMDS as a precursor in plasma-enhanced chemical vapor deposition resulted in high-quality silicon carbon nitride (SiCN) films with excellent mechanical properties. This application highlights its importance in developing advanced materials for electronics .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Organic Synthesis | Silylation of alcohols and amines |

| Solvent for organic reactions | |

| Semiconductor Manufacturing | Precursor in chemical vapor deposition (CVD) |

| Adhesion promoter in photolithography | |

| Analytical Chemistry | Enhancing detection in GC-MS |

| Sample preparation for electron microscopy |

Mécanisme D'action

The primary mechanism of action of 1,1,1,3,3,3-hexamethyldisilazane involves its role as a silylating agent. It reacts with hydroxyl, amino, and other nucleophilic groups in organic molecules to form stable trimethylsilyl derivatives. This reaction enhances the stability and volatility of the target molecules, making them more suitable for various analytical techniques such as gas chromatography and mass spectrometry .

Comparaison Avec Des Composés Similaires

1,1,1,3,3,3-Hexamethyldisilazane can be compared with other similar compounds such as:

Chlorotrimethylsilane: Another silylating agent used in organic synthesis.

Bis(trimethylsilyl)amine: A compound with similar silylating properties but different reactivity and application profiles.

Trimethylsilyl chloride: A commonly used silylating agent with a similar structure but different reactivity and applications.

These comparisons highlight the unique properties of 1,1,1,3,3,3-hexamethyldisilazane, such as its higher reactivity and versatility in various applications.

Activité Biologique

Disilazane, specifically 1,1,1,3,3,3-hexamethyl-2-propyl- (commonly referred to as hexamethyldisilazane or HMDS), is a compound extensively used in various industrial applications. Its biological activity has been a subject of interest due to its potential implications in both toxicology and pharmacology. This article reviews the biological activity of HMDS based on diverse research findings and case studies.

- Molecular Formula : C6H19NSi2

- Molecular Weight : 161.4 g/mol

- CAS Number : 999-97-3

- Boiling Point : 125 °C

- Flash Point : 15 °C

Toxicological Profile

HMDS has been evaluated for its toxicity through various routes of exposure including oral, dermal, and inhalation. Key findings include:

- Acute Toxicity : Studies indicate that HMDS is slightly to moderately toxic upon acute exposure. It is not classified as an eye irritant and shows minimal dermal irritation under certain conditions but can cause necrosis under occlusive conditions .

- Genotoxicity : In vitro assays have confirmed that HMDS is neither genotoxic nor mutagenic. Furthermore, it does not exhibit reproductive or developmental toxicity in animal models .

- Respiratory Effects : Short-term inhalation studies have demonstrated respiratory tract irritation and reversible central nervous system depression in rats. A no-observed adverse effect level (NOAEL) was established at 75 ppm for subchronic inhalation exposure .

The biological activity of HMDS is closely related to its chemical structure and reactivity. As a silylating agent, it modifies the surface chemistry of various substrates, enhancing their properties for industrial applications. The mechanism involves the formation of trimethylsilyl ethers from hydroxyl groups in alcohols and phenols, which can significantly alter the biological behavior of these compounds .

Study 1: Inhalation Toxicity Assessment

A study conducted on rats exposed to HMDS via inhalation over a 90-day period revealed changes in clinical chemistry parameters and effects on renal function. However, these effects were attributed to alpha-2µ-nephropathy specific to male rats and are not considered relevant to human health .

Study 2: Silylation Efficiency

Research has shown that HMDS is effective for the trimethylsilylation of hydrogen-labile substrates such as alcohols and amines under neutral conditions. This efficiency makes it a preferred reagent in organic synthesis and analytical chemistry .

Applications in Industry

HMDS is widely utilized in several fields:

- Semiconductor Industry : Used as an adhesion promoter and surface treatment agent.

- Chemical Synthesis : Acts as a protective group for sensitive functional groups during chemical reactions.

- Analytical Chemistry : Enhances the detectability of polar compounds in gas chromatography-mass spectrometry by forming silylated derivatives .

Summary Table of Biological Effects

| Effect | Observation |

|---|---|

| Acute Toxicity | Slightly to moderately toxic |

| Genotoxicity | Not genotoxic or mutagenic |

| Dermal Irritation | Minimal under semiocclusive conditions |

| Respiratory Effects | Irritation observed; reversible CNS depression |

| NOAEL | 75 ppm (inhalation) |

Propriétés

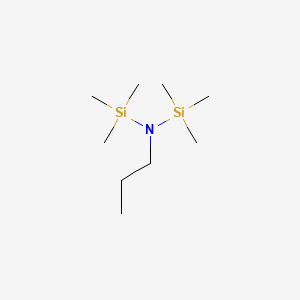

IUPAC Name |

N,N-bis(trimethylsilyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H25NSi2/c1-8-9-10(11(2,3)4)12(5,6)7/h8-9H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCQLXKVOQBVCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN([Si](C)(C)C)[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H25NSi2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90303577 | |

| Record name | Disilazane, 1,1,1,3,3,3-hexamethyl-2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7331-84-2 | |

| Record name | NSC159135 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disilazane, 1,1,1,3,3,3-hexamethyl-2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.